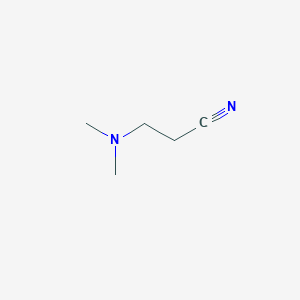

3-(Dimethylamino)propanenitrile

説明

特性

IUPAC Name |

3-(dimethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPJEFOSTIKRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027432 | |

| Record name | 3-Dimethylaminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3 °C; bp: 171-172 °C. Density 0.87 g cm-3 at 20 °C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders., Liquid, Colorless liquid; [NIOSH], Colorless liquid. | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

342 °F at 760 mmHg (NIOSH, 2023), 173 °C, 342 °F | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

147 °F (NIOSH, 2023), 147 °F, 147 °F CC | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water, alcohol, and other solvents., Miscible | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.86 at 86 °F (NIOSH, 2023) - Less dense than water; will float, 0.8705 @ 20 °C, Density of saturated air: 1.03 (Air= 1), 0.86 at 86 °F, (86 °F): 0.86 | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (Air= 1) | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 135 °F (NIOSH, 2023), 10 mm Hg @ 57 °C, 10 mmHg at 135 °F, (135 °F): 10 mmHg | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, mobile fluid, Colorless liquid. | |

CAS No. |

1738-25-6 | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)propanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dimethylaminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LX1Y87099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionitrile, 3-(dimethylamino)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UG180858.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-48 °F (NIOSH, 2023), -44.2 °C, -48 °F | |

| Record name | DIMETHYLAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLAMINOPROPYLNITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/295 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylaminopropionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanenitrile (DMAPN), also known as β-dimethylaminopropionitrile, is a bifunctional organic compound featuring a tertiary amine and a nitrile group.[1] This unique structure makes it a versatile intermediate in organic synthesis and a valuable catalyst in polymerization reactions.[1][2] Its applications range from being a key component in the production of polyurethane foams to a catalyst in the formation of polyacrylamide gels for electrophoresis.[1][3] In the context of drug development, DMAPN serves as a building block for various pharmacologically active compounds.[1] However, its toxicological properties, particularly its neurotoxicity and urotoxicity, necessitate careful handling and a thorough understanding of its metabolic pathways.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of DMAPN, detailed experimental protocols, and visual representations of key processes.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | DMAPN, β-dimethylaminopropionitrile, 3-(N,N-Dimethylamino)propionitrile | [2][3] |

| CAS Number | 1738-25-6 | [1] |

| Molecular Formula | C₅H₁₀N₂ | [6] |

| Molecular Weight | 98.15 g/mol | [1][6] |

| SMILES | CN(C)CCC#N | [6] |

| InChI | InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 | [7] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellowish liquid | [1][3] |

| Odor | Odorless | [8] |

| Boiling Point | 171-173 °C at 750 mmHg | [1][8] |

| Melting Point | -43 °C | [8] |

| Density | 0.870 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.426 | [6] |

| Flash Point | 62 °C (143.6 °F) | [8] |

| Vapor Pressure | 13 hPa at 57 °C | [8] |

| Solubility | Soluble in water, ethanol, and acetone. | [4] |

Safety and Toxicity

| Parameter | Value | Species | Reference |

| Oral LD50 | 2600 mg/kg | Rat | [3] |

| Dermal LD50 | 1410 mg/kg | Rabbit | [3] |

| Eye Irritation | Moderate | Rabbit | [3] |

| Skin Irritation | Mild | Rabbit | [3] |

Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[3] Contact with acids liberates very toxic gas.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of DMAPN via the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).

Materials:

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Acrylonitrile

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place the aqueous solution of dimethylamine.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add acrylonitrile to the cooled dimethylamine solution with continuous stirring. The molar ratio of dimethylamine to acrylonitrile should be approximately 1:1 to 1.5:1.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture. The reaction is exothermic, so careful temperature control is necessary.

-

The reaction can be allowed to proceed for several hours or overnight to ensure completion.[9]

-

The resulting product is then purified by fractional distillation.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask (round-bottom)

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Transfer the crude reaction mixture into the distillation flask and add a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the distillation flask gently with the heating mantle.

-

Observe the temperature as the vapor rises through the fractionating column.

-

Collect the fraction that distills at 171-173 °C at atmospheric pressure.[1] This is the pure this compound.

-

Store the purified product in a cool, dry, and well-ventilated area in a tightly sealed container.

Spectroscopic Analysis

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Typical Chemical Shifts (δ):

-

~2.2 ppm (singlet, 6H, -N(CH₃)₂)

-

~2.4 ppm (triplet, 2H, -CH₂-CN)

-

~2.6 ppm (triplet, 2H, -N-CH₂-)

-

-

-

¹³C NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Typical Chemical Shifts (δ):

-

~15 ppm (-CH₂-CN)

-

~45 ppm (-N(CH₃)₂)

-

~53 ppm (-N-CH₂-)

-

~118 ppm (-CN)

-

-

3.3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin liquid film between two KBr or NaCl plates.

-

Typical Absorptions (cm⁻¹):

-

~2250 cm⁻¹ (strong, C≡N stretch)

-

~2950-2800 cm⁻¹ (C-H stretch of alkyl groups)

-

~1460 cm⁻¹ (C-H bend)

-

3.3.3 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Key Fragments (m/z):

-

98 (M⁺, molecular ion)

-

58 ([CH₂=N(CH₃)₂]⁺, base peak)

-

Applications and Mechanisms

Catalyst in Acrylamide (B121943) Polymerization

DMAPN is an effective catalyst for the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels, acting similarly to tetramethylethylenediamine (TEMED).[6]

Experimental Protocol for Polyacrylamide Gel Formation:

-

Prepare the desired concentration of acrylamide/bis-acrylamide monomer solution in a suitable buffer.

-

Degas the solution to remove oxygen, which inhibits polymerization.

-

Add ammonium (B1175870) persulfate (APS) solution (initiator) to the monomer solution.

-

Add DMAPN (catalyst) to the solution and mix gently. The amount of DMAPN will influence the rate of polymerization.

-

Immediately pour the solution into the gel casting apparatus. Polymerization should begin within minutes.

Toxicological Mechanism

The toxicity of DMAPN is linked to its in vivo metabolism.[4] Studies have shown that it can cause both neurotoxic and urotoxic effects.[1][5] The metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver, kidneys, and urinary bladder.[4]

Metabolic Pathway: DMAPN is metabolized to several compounds, including formaldehyde (B43269) and cyanoacetic acid.[4] The liberation of cyanide is a key factor in its toxicity, exhibiting symptoms similar to hydrogen cyanide poisoning.[3] The urotoxic effects, such as urinary retention, are associated with the metabolic activity within the bladder tissue itself.[4]

Conclusion

This compound is a chemical with significant industrial and research applications. Its utility as a synthetic intermediate and polymerization catalyst is well-established. However, its inherent toxicity requires that researchers, scientists, and drug development professionals handle it with appropriate safety precautions and a thorough understanding of its chemical and toxicological properties. The experimental protocols and data presented in this guide offer a foundational resource for the safe and effective use of this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. The urotoxic effects of N,N'-dimethylaminopropionitrile. 2. In vivo and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of urotoxic effects of N,N'-dimethylaminopropionitrile in rats and mice. 1. Biochemical and morphologic characterization of the injury and its relationship to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)propionitrile 98 1738-25-6 [sigmaaldrich.com]

- 7. Dimethylaminopropionitrile(1738-25-6) 1H NMR spectrum [chemicalbook.com]

- 8. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile (CAS: 1738-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanenitrile, also known as DMAPN, is a bifunctional organic compound featuring a tertiary amine and a nitrile group.[1] This unique structure makes it a versatile building block and precursor in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on experimental details and underlying mechanisms relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to yellow, water-soluble liquid.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1738-25-6 | [1] |

| Molecular Formula | C₅H₁₀N₂ | [4] |

| Molecular Weight | 98.15 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Melting Point | -44.3 °C | [1][4] |

| Boiling Point | 171-172 °C | [1][4] |

| Density | 0.87 g/cm³ at 20 °C | [1][4] |

| Flash Point | 62 °C (143.6 °F) | [5] |

| Solubility | Water-soluble | [1][4] |

| Refractive Index (n20/D) | 1.426 | [6] |

Synthesis and Purification

Synthesis: Michael Addition of Dimethylamine (B145610) to Acrylonitrile (B1666552)

The primary industrial and laboratory synthesis of this compound involves the Michael addition of dimethylamine to acrylonitrile.[7]

Experimental Protocol: Lab-Scale Synthesis

Materials:

-

Dimethylamine (aqueous solution or gas)

-

Acrylonitrile

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel (or gas inlet tube)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask containing a chilled solution of dimethylamine, slowly add acrylonitrile dropwise from the dropping funnel. If using gaseous dimethylamine, bubble it through chilled acrylonitrile.

-

Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The crude product is then purified by fractional distillation.[1]

Purification: Fractional Distillation

Due to its relatively high boiling point and potential impurities, fractional distillation is the recommended method for purifying this compound.[1]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at 171-173 °C.[5]

-

Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

Key Reactions and Applications

The dual functionality of this compound allows for a variety of chemical transformations, making it a valuable intermediate in several fields.

Reduction to 3-Dimethylaminopropylamine (B130723)

The nitrile group can be readily reduced to a primary amine, yielding 3-dimethylaminopropylamine, a crucial intermediate in the synthesis of pharmaceuticals.

Experimental Protocol: Hydrogenation of this compound [8]

Materials:

-

This compound

-

Sponge Nickel catalyst (e.g., Raney Nickel)

-

Autoclave reactor

-

Hydrogen gas

-

Sodium hydroxide (B78521) or potassium hydroxide solution

Procedure:

-

Charge a one-liter autoclave reactor with a slurry of the sponge nickel catalyst in water and 3-dimethylaminopropylamine.

-

Add 265 mL of 100% 3-dimethylaminopropylamine and 6 mL of a 25% (wt.) caustic solution (e.g., a 50:50 blend of sodium hydroxide and potassium hydroxide).

-

Seal the reactor, turn on the agitator, and heat to 60°C.

-

Purge the autoclave three times with nitrogen, followed by three purges with hydrogen.

-

Pressurize the reactor to approximately 7.8 atm with hydrogen and increase the temperature to 90°C.

-

Feed this compound into the autoclave at a controlled rate (e.g., 5 mL/minute).

-

Maintain the pressure and temperature throughout the reaction.

-

After the reaction is complete, cool the reactor and filter the catalyst to isolate the 3-dimethylaminopropylamine product.

Application in Drug Development

3-Dimethylaminopropylamine, derived from this compound, is a key building block in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, Citalopram.

Caption: Synthetic pathway from this compound to Citalopram.

Similarly, derivatives of this compound are utilized in the synthesis of local anesthetics like Procaine.[9]

Use as a Catalyst in Polyurethane Foam Production

The tertiary amine group in this compound allows it to act as a catalyst in the production of polyurethane foams.[3] It primarily promotes the reaction between isocyanate and water (blowing reaction), which generates carbon dioxide gas, leading to foam expansion.[3]

Caption: Role of this compound in polyurethane foam formation.

Toxicological Profile and Putative Mechanisms

Exposure to this compound can lead to neurological and urological disorders.[1][4]

Neurotoxicity

One of the proposed mechanisms for the neurotoxicity of this compound is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Caption: Proposed neurotoxicity mechanism via acetylcholinesterase inhibition.

Urological Toxicity

The urological effects of this compound are often manifested as cystitis (inflammation of the bladder).[10] While the specific signaling pathway for this compound is not fully elucidated, chemically induced cystitis generally involves damage to the bladder urothelium, triggering an inflammatory cascade. This can lead to the release of pro-inflammatory cytokines and recruitment of immune cells, resulting in bladder dysfunction.[11]

Caption: General proposed mechanism for chemically induced cystitis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Identification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Flammable liquids | 4 |

Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and wide range of applications, particularly as an intermediate in the synthesis of pharmaceuticals and as a catalyst. Its synthesis and purification are well-established procedures. However, its potential for neurotoxicity and urological toxicity necessitates careful handling and further research into its precise mechanisms of action. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its utility while emphasizing the importance of safety and awareness of its toxicological properties.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]

- 3. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]

- 4. Dimethylaminopropionitrile | C5H10N2 | CID 15615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-(二甲基氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]

- 8. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. Long-term ketamine abuse induces cystitis in rats by impairing the bladder epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

3-(Dimethylamino)propanenitrile chemical structure and synthesis

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a versatile intermediate in organic synthesis.

Chemical Structure and Identification

This compound, also known as DMAPN, is an aliphatic nitrile containing a tertiary amine.[1] Its bifunctional nature makes it a valuable building block in the synthesis of a variety of compounds.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 1738-25-6[2] |

| Molecular Formula | C₅H₁₀N₂[4] |

| Molecular Weight | 98.15 g/mol [3] |

| SMILES | CN(C)CCC#N[3] |

| InChI Key | MTPJEFOSTIKRSS-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[1][5] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to yellow liquid[1][5] |

| Melting Point | -43 °C to -44.3 °C[1][5] |

| Boiling Point | 171-174 °C at 750-760 mmHg[1][5] |

| Density | 0.870 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.426 |

| Flash Point | 62 °C (143.6 °F)[5] |

| Solubility | Soluble in water, ethanol, and acetone.[6] Miscible with alcohol, ether, and benzene.[1] |

| Vapor Pressure | 13 hPa at 57 °C[5] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).[1][7] This reaction is highly efficient and can be adapted for both laboratory-scale and industrial production.

General Reaction Scheme

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocols

Method 1: Laboratory Scale Synthesis

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

-

Reactants:

-

Dimethylamine (solution, e.g., 40% in water)

-

Acrylonitrile

-

-

Procedure:

-

Acrylonitrile is added to a solution of dimethylamine, typically under ice-cooling to control the initial exothermic reaction.[2]

-

After the initial addition, the reaction mixture is heated to ensure the completion of the reaction.[2]

-

The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the product is isolated and purified by fractional distillation, collecting the fraction at 171-173 °C.[2]

-

Method 2: Industrial Scale Synthesis (Continuous Process)

A continuous process is often employed for large-scale production, which can offer higher throughput and consistency.

-

Reactor: Bubble column reactor.[8]

-

Reactant Feed: Acrylonitrile and dimethylamine are fed in a counter-current manner into the reactor.[8]

-

Reaction Conditions:

-

Product Isolation: The reaction product, which is nearly pure this compound, is continuously withdrawn from the reactor and may not require further extensive purification.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | (CDCl₃) δ: 2.29 (s, 6H, N(CH₃)₂), 2.49 (t, 2H, CH₂CN), 2.62 (t, 2H, NCH₂)[9] |

| IR | The IR spectrum shows characteristic peaks for the C≡N stretch of the nitrile group and C-N stretching of the tertiary amine. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Synthesis

This compound is a versatile intermediate due to its two reactive functional groups.[2]

-

Reduction to Diamines: The nitrile group can be reduced to a primary amine, yielding 3-(Dimethylamino)propylamine (DMAPA), an important industrial chemical.[2][10]

-

Precursor to Heterocycles: It serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds.[2]

-

Pharmaceutical Intermediates: The dimethylaminoethyl moiety is a critical structural feature in certain pharmacologically active compounds, including some antidepressants and local anesthetics.[2]

Caption: Key Synthetic Applications of this compound.

Safety Information

This compound is harmful if swallowed or in contact with skin.[5] It is also a combustible liquid.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.

References

- 1. This compound [chembk.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. Dimethylaminopropionitrile | C5H10N2 | CID 15615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Buy this compound | 1738-25-6 [smolecule.com]

- 8. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]

- 9. Dimethylaminopropionitrile(1738-25-6) 1H NMR [m.chemicalbook.com]

- 10. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(Dimethylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)propanenitrile (DMAPN) is a bifunctional organic compound with recognized neurotoxic and urotoxic properties. Its industrial applications, primarily as a catalyst in the production of polyurethane foams, have led to documented cases of occupational exposure and associated health effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DMAPN, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these pathways. The primary mechanism involves the inhibition of key glycolytic enzymes, leading to cellular energy depletion and oxidative stress. This guide will detail these processes, present quantitative data from key studies, and provide protocols for relevant experimental models.

Core Mechanism of Action: Inhibition of Glycolytic Enzymes

The principal mechanism underlying the toxicity of this compound is the inhibition of critical enzymes in the glycolytic pathway. This disruption of cellular energy metabolism is a key initiating event in its pathological effects.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

DMAPN has been demonstrated to be an irreversible inhibitor of the crystalline glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4] Preincubation of GAPDH with DMAPN enhances the inhibition, confirming its irreversible nature.[3] The inhibition is partially protected by the presence of dithiothreitol (B142953) (DTT), suggesting an interaction with sulfhydryl groups in the enzyme's active site.[3]

Inhibition of Phosphofructokinase (PFK)

In addition to GAPDH, DMAPN also acts as a reversible, noncompetitive inhibitor of phosphofructokinase (PFK), another key regulatory enzyme in glycolysis.[3] This dual inhibition of two critical steps in glycolysis significantly impairs the cell's ability to produce ATP.

Quantitative Data on Enzyme Inhibition

The following table summarizes the quantitative data from the pivotal study by Froines et al. (1985) on the inhibition of glycolytic enzymes by DMAPN.[3]

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | This compound | Irreversible | kᵢ = 2.42 ± 0.21 M⁻¹ min⁻¹ |

| Phosphofructokinase (PFK) | This compound | Reversible, Noncompetitive | Kᵢ = 2.79 x 10⁻² M |

Downstream Signaling Pathways and Cellular Effects

The inhibition of glycolysis by DMAPN triggers a cascade of downstream events that contribute to its toxicological profile.

Disruption of Cellular Energy Metabolism

The primary consequence of GAPDH and PFK inhibition is a significant reduction in cellular ATP production. This energy deficit affects numerous cellular processes that are ATP-dependent, leading to widespread cellular dysfunction.

Induction of Oxidative Stress

While not definitively demonstrated for DMAPN itself, its structural analog acrylonitrile (B1666552) has been shown to induce oxidative stress in rat brain.[5][6] This is characterized by increased levels of reactive oxygen species (ROS), oxidative DNA damage (e.g., formation of 8-hydroxy-2'-deoxyguanosine), and lipid peroxidation.[5][6] It is plausible that the metabolic disruption caused by DMAPN could similarly lead to an imbalance in the cellular redox state and induce oxidative stress.

Neurotoxicity

The neurotoxic effects of DMAPN are a major concern. The inhibition of glycolysis in neurons, which have a high energy demand, can lead to:

-

Axonal Transport Disruption: Axonal transport is a highly energy-dependent process crucial for maintaining neuronal integrity and function. ATP depletion can impair the function of motor proteins like kinesin and dynein, leading to the accumulation of cellular components and eventual axonal degeneration.[4][7][8]

-

Cytoskeletal Damage: Oxidative stress can lead to damage of cytoskeletal proteins, affecting neuronal structure and function.[9][10]

-

Apoptosis: Severe cellular stress, including energy deprivation and oxidative damage, can trigger programmed cell death (apoptosis) in neurons. This can involve the activation of caspase cascades and the release of pro-apoptotic factors from mitochondria.[11]

Urotoxicity

DMAPN is known to cause urinary retention and bladder dysfunction.[2] The urothelium of the bladder is a metabolically active tissue, and the inhibition of glycolysis can lead to cellular damage and inflammation. The metabolism of DMAPN by cytochrome P450 enzymes in the liver, kidney, and urinary bladder may also contribute to its urotoxic effects.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways involved in DMAPN-induced toxicity.

Caption: Overview of the primary mechanism of action of DMAPN.

Caption: Proposed signaling cascade in DMAPN-induced neurotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of DMAPN's mechanism of action.

In Vitro Enzyme Inhibition Assay (Adapted from Froines et al., 1985)

Objective: To determine the inhibitory effect of DMAPN on the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK).

Materials:

-

Crystalline rabbit muscle GAPDH and PFK

-

This compound (DMAPN)

-

Triethanolamine (B1662121) buffer

-

Glyceraldehyde-3-phosphate (G3P)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Fructose-6-phosphate (F6P)

-

Adenosine triphosphate (ATP)

-

NADH

-

Coupling enzymes (e.g., aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

Spectrophotometer

Procedure for GAPDH Inhibition:

-

Prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and GAPDH.

-

Pre-incubate the enzyme with varying concentrations of DMAPN for different time intervals to assess time-dependent inhibition.

-

Initiate the reaction by adding the substrate, G3P.

-

Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm.

-

Calculate the enzyme activity and the bimolecular rate constant (kᵢ) for irreversible inhibition.

Procedure for PFK Inhibition:

-

Prepare a reaction mixture containing triethanolamine buffer, F6P, ATP, NADH, and the coupling enzymes.

-

Add PFK to the mixture.

-

Initiate the reaction by adding the substrate, F6P.

-

Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.

-

Determine the enzyme activity in the presence and absence of varying concentrations of DMAPN.

-

Calculate the inhibition constant (Kᵢ) for reversible, noncompetitive inhibition using appropriate kinetic models (e.g., Lineweaver-Burk plot).

In Vivo Neurotoxicity Assessment in Rats

Objective: To evaluate the neurotoxic effects of DMAPN in a rodent model.

Materials:

-

Male Sprague-Dawley rats

-

This compound (DMAPN)

-

Vehicle (e.g., saline)

-

Apparatus for behavioral testing (e.g., open field, rotarod)

-

Equipment for histological processing and analysis

Procedure:

-

Acclimatize animals to the housing conditions for at least one week.

-

Divide animals into control and treatment groups.

-

Administer DMAPN to the treatment groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various dose levels. The control group receives the vehicle.

-

Conduct neurobehavioral assessments at regular intervals. This may include:

-

Gait analysis: Observe for any abnormalities in walking or movement.

-

Motor coordination: Use a rotarod to assess balance and coordination.

-

Sensory function: Evaluate response to thermal or mechanical stimuli.

-

-

At the end of the study period, euthanize the animals and collect brain and spinal cord tissues.

-

Perform histopathological examination of the neural tissues. This involves fixing the tissues in formalin, embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E) or specific neuronal markers (e.g., Nissl stain, silver stain for axons).

-

Examine sections for signs of neuronal damage, such as axonal swelling, demyelination, and neuronal cell loss.

In Vivo Urotoxicity Assessment in Rats (Chemically-Induced Cystitis Model)

Objective: To assess the urotoxic effects of DMAPN and induce a cystitis-like condition.

Materials:

-

Female Sprague-Dawley rats

-

This compound (DMAPN)

-

Vehicle (e.g., saline)

-

Apparatus for urodynamic measurements (cystometry)

-

Reagents for histological analysis

Procedure:

-

Acclimatize animals as described above.

-

Administer a single high dose or repeated lower doses of DMAPN intraperitoneally to induce bladder inflammation.

-

Monitor for signs of urinary retention and bladder dysfunction.

-

Perform cystometry to assess bladder function. This involves cannulating the bladder and recording pressure changes during filling and voiding to measure parameters like bladder capacity, voiding frequency, and contraction pressure.

-

Perform macroscopic and microscopic examination of the bladder tissue.

-

For histopathology, fix the bladders in formalin, embed in paraffin, section, and stain with H&E.

-

Examine the sections for evidence of inflammation, such as edema, hemorrhage, inflammatory cell infiltration, and urothelial damage.

Experimental Workflow Diagrams

Caption: Workflow for in vitro enzyme inhibition assays.

Caption: General workflow for in vivo neurotoxicity and urotoxicity studies.

Conclusion

The mechanism of action of this compound is primarily centered on its ability to inhibit key enzymes in the glycolytic pathway, leading to a cascade of detrimental cellular events including energy depletion and oxidative stress. These primary insults manifest as neurotoxicity and urotoxicity, characterized by axonal damage, neuronal cell death, and bladder dysfunction. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological properties of DMAPN and to develop potential therapeutic interventions for nitrile-induced toxicities. A deeper understanding of the downstream signaling pathways and the specific molecular targets will be crucial for these future endeavors.

References

- 1. DMAPN [neuromuscular.wustl.edu]

- 2. The potential impact of epidemiology on the prevention of occupational disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound;3-[3-(dimethylamino)propylamino]propanenitrile | C13H27N5 | CID 87949629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stress-Responsive Mitogen-Activated Protein Kinases Interact with the EAR Motif of a Poplar Zinc Finger Protein and Mediate Its Degradation through the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor 3 (TLR3) Induces Apoptosis via Death Receptors and Mitochondria by Up-regulating the Transactivating p63 Isoform α (TAP63α) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Functional, histological structure and mastocytes alterations in rat urinary bladders following acute and [corrected] chronic cyclophosphamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(Dimethylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)propanenitrile (DMAPN), a bifunctional organonitrile, is a valuable reagent in advanced organic synthesis, particularly in the preparation of pharmacologically active compounds. However, its utility is accompanied by significant health hazards that necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and detailed procedures for the safe handling, storage, and disposal of this compound. It is intended to serve as an essential resource for laboratory personnel to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a combustible liquid and is soluble in polar solvents such as water, ethanol, and acetone.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H10N2 | [3][4] |

| Molecular Weight | 98.15 g/mol | [3][4][5] |

| CAS Number | 1738-25-6 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Odorless | [6][7] |

| Melting Point | -43 °C / -45.4 °F | [4][6][7] |

| Boiling Point | 171 °C / 339.8 °F @ 750 mmHg | [4][6][7] |

| Flash Point | 62 °C / 143.6 °F (closed cup) | [4][6][7] |

| Density | 0.870 g/mL at 25 °C | [4] |

| Vapor Pressure | 13 hPa @ 57 °C | [6][7] |

| Vapor Density | 3.35 | [6][7] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

Toxicological Data

This compound is classified as harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation.[1][6][7] Exposure can lead to a range of symptoms, including irritation of the eyes and skin, urinary disturbances, and neurological disorders. The toxic effects are partly attributed to its nitrile group, with nitrile poisoning exhibiting symptoms similar to those of hydrogen cyanide.[7]

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 2600 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 1410 mg/kg | [7] |

| Eye Irritation | Rabbit | - | Moderate (20 mg/24h) | [7] |

| Skin Irritation | Rabbit | - | Mild (500 mg/24h) | [7] |

Symptoms of Exposure:

-

Acute: May cause irritation to the skin, eyes, nose, and throat.[8] Ingestion or significant skin absorption can lead to symptoms resembling cyanide poisoning, such as nausea, vomiting, anxiety, confusion, and dizziness.[7]

-

Chronic: Prolonged or repeated exposure may lead to neurological damage, including numbness, tingling ("pins and needles"), and weakness in the extremities.[8] Bladder dysfunction has also been reported with long-term exposure.[8]

Experimental Protocols

The toxicological data for this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is commonly determined using the Acute Toxic Class Method.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[9]

-

Housing and Fasting: Animals are housed in suitable cages and fasted for at least 16 hours before administration of the test substance, with water available ad libitum.[4]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.[9]

-

Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[4] Body weights are recorded weekly.[4]

-

Endpoint: The LD50 value is determined based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects following a single, prolonged dermal application.

Methodology:

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (females) is sufficient.

-

Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days. Body weights are recorded weekly.

-

Endpoint: The LD50 is determined, and any observed skin lesions are documented.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

Methodology:

-

Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin is used.[10]

-

Application: The test chemical is applied topically to the surface of the skin tissue.[10]

-

Incubation: The tissues are incubated for a defined period (e.g., 15-60 minutes).[10][11]

-

Viability Assessment: After exposure, the cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[10]

-

Endpoint: A chemical is identified as an irritant if it reduces cell viability below a certain threshold (e.g., ≤ 50%).[10]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

This test evaluates the potential of a substance to cause serious eye damage using a reconstructed human cornea-like epithelium model.

Methodology:

-

Test System: A three-dimensional, organotypic model of the human corneal epithelium is used.

-

Application: The test substance is applied directly to the epithelial surface.

-

Exposure and Post-Incubation: Tissues are exposed to the chemical for a set time, followed by a post-incubation period.

-

Viability Measurement: The viability of the corneal cells is measured using a quantitative method like the MTT assay.

-

Endpoint: The potential for eye irritation is determined by the extent of cytotoxicity caused by the substance.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[6][14] A lab coat or overalls and an apron are recommended.[14]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[6]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[14]

-

Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][13]

-

Keep the substance away from heat, sparks, and open flames.[6][7] No smoking in the handling area.[6][7]

Storage

-